molecular formula C21H20N4O5 B3929508 (5Z)-5-[4-(dimethylamino)-3-nitrobenzylidene]-3-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione CAS No. 6413-00-9

(5Z)-5-[4-(dimethylamino)-3-nitrobenzylidene]-3-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

Cat. No.: B3929508
CAS No.: 6413-00-9
M. Wt: 408.4 g/mol
InChI Key: HTUNCSSHDASLQP-YBEGLDIGSA-N
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Description

The compound (5Z)-5-[4-(dimethylamino)-3-nitrobenzylidene]-3-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione is a complex organic molecule characterized by its unique structure, which includes a pyrimidine ring, a nitrobenzylidene group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(dimethylamino)-3-nitrobenzylidene]-3-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione typically involves a multi-step process:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and urea under acidic or basic conditions.

    Introduction of the Nitrobenzylidene Group: The nitrobenzylidene group is introduced via a Knoevenagel condensation reaction between the pyrimidine derivative and 4-(dimethylamino)-3-nitrobenzaldehyde in the presence of a base such as piperidine.

    Attachment of the Dimethylphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(dimethylamino)-3-nitrobenzylidene]-3-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyrimidines: Nucleophilic substitution reactions yield various substituted pyrimidines.

Scientific Research Applications

(5Z)-5-[4-(dimethylamino)-3-nitrobenzylidene]-3-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(dimethylamino)-3-nitrobenzylidene]-3-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.

    Pathways Involved: It could interfere with cellular pathways such as DNA replication or protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[4-(dimethylamino)-3-nitrobenzylidene]-3-phenyl-6-hydroxypyrimidine-2,4(3H,5H)-dione
  • (5Z)-5-[4-(dimethylamino)-3-nitrobenzylidene]-3-(4-methylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

Uniqueness

The uniqueness of (5Z)-5-[4-(dimethylamino)-3-nitrobenzylidene]-3-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5/c1-12-5-7-15(9-13(12)2)24-20(27)16(19(26)22-21(24)28)10-14-6-8-17(23(3)4)18(11-14)25(29)30/h5-11H,1-4H3,(H,22,26,28)/b16-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUNCSSHDASLQP-YBEGLDIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)N(C)C)[N+](=O)[O-])C(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)N(C)C)[N+](=O)[O-])/C(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10417645
Record name STK845840
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6413-00-9
Record name STK845840
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[4-(dimethylamino)-3-nitrobenzylidene]-3-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione
Reactant of Route 2
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(5Z)-5-[4-(dimethylamino)-3-nitrobenzylidene]-3-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione
Reactant of Route 3
Reactant of Route 3
(5Z)-5-[4-(dimethylamino)-3-nitrobenzylidene]-3-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione
Reactant of Route 4
(5Z)-5-[4-(dimethylamino)-3-nitrobenzylidene]-3-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione
Reactant of Route 5
Reactant of Route 5
(5Z)-5-[4-(dimethylamino)-3-nitrobenzylidene]-3-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione
Reactant of Route 6
Reactant of Route 6
(5Z)-5-[4-(dimethylamino)-3-nitrobenzylidene]-3-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

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